molecular formula C11H7BrF2 B13023406 2-Bromo-6-(difluoromethyl)naphthalene

2-Bromo-6-(difluoromethyl)naphthalene

Cat. No.: B13023406
M. Wt: 257.07 g/mol
InChI Key: NDKXEPDSEQZXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(difluoromethyl)naphthalene is a brominated naphthalene derivative featuring a difluoromethyl (–CF₂H) substituent at the 6-position and a bromine atom at the 2-position. This compound is of interest in pharmaceutical and materials science due to the unique electronic and steric properties imparted by the difluoromethyl group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H7BrF2

Molecular Weight

257.07 g/mol

IUPAC Name

2-bromo-6-(difluoromethyl)naphthalene

InChI

InChI=1S/C11H7BrF2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,11H

InChI Key

NDKXEPDSEQZXQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of tobias acid as a starting material, which undergoes bromination-debromination, diazotization, and thermal cracking to yield the target compound . The reaction conditions are generally mild, and the process does not require high-pressure conditions.

Industrial Production Methods: Industrial production of 2-Bromo-6-(difluoromethyl)naphthalene follows similar synthetic routes but on a larger scale. The use of cost-effective reagents and optimization of reaction conditions are crucial for achieving high yields and purity. The process is designed to be scalable and economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be obtained.

    Coupling Products: The products of Suzuki–Miyaura coupling are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Bromo-6-(difluoromethyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds. In coupling reactions, the compound forms carbon-carbon bonds through the catalytic action of palladium, involving oxidative addition and transmetalation steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and substituent effects of 2-bromo-6-(difluoromethyl)naphthalene relative to analogous bromonaphthalene derivatives:

Compound Name Substituents (Position) Key Functional Group Properties References
2-Bromo-6-(difluoromethyl)naphthalene Br (2), –CF₂H (6) –CF₂H: Electron-withdrawing, lipophilic, enhances metabolic stability; Br: Electrophilic site.
2-Bromo-6-(p-tolyl)naphthalene (5k) Br (2), –C₆H₄CH₃ (6) –C₆H₄CH₃: Electron-donating, increases steric bulk; less polar than –CF₂H.
2-Bromo-6-fluoronaphthalene Br (2), –F (6) –F: Strongly electron-withdrawing, smaller steric profile than –CF₂H.
2-Bromo-6-(bromomethyl)naphthalene Br (2), –CH₂Br (6) –CH₂Br: Electrophilic, prone to nucleophilic substitution; higher molecular weight.
2-Bromo-6-((2-fluorobenzyl)sulfinyl)naphthalene (8l) Br (2), –SO–CH₂C₆H₄F (6) –SO–: Polar, enhances solubility; sulfinyl group may confer biological activity.
2-Bromo-6-(difluoromethoxy)naphthalene Br (2), –OCF₂H (6) –OCF₂H: Ether-linked difluoromethyl; less lipophilic than –CF₂H.

Physical and Spectral Properties

  • NMR Characteristics :

    • The ¹³C-NMR of sulfinyl derivatives (e.g., 8l) shows distinct shifts for sulfinyl carbons (δ ~54–59 ppm) and fluorine-coupled aromatic carbons . – Fluorinated substituents like –CF₂H cause deshielding in adjacent carbons, as seen in 2-bromo-6-fluoronaphthalene (δ ~115–162 ppm for fluorinated positions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.